![molecular formula C22H15ClN2O4S2 B2890878 3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900135-49-1](/img/structure/B2890878.png)
3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
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Description
The compound “3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide” is a complex organic molecule. It has a molecular formula of C22H15ClN2O4S2 and an average mass of 470.948 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds undergo various types of reactions. For example, benzyne intermediates can react with nucleophiles in elimination-addition reactions .Scientific Research Applications
Medicinal Chemistry: Anticancer Agent Development
The chroman-4-one framework, which is part of the compound’s structure, is significant in medicinal chemistry. It serves as a major building block in a large class of medicinal compounds, exhibiting a broad variety of biological and pharmaceutical activities . The compound’s potential efficacy in targeting cancer cells could be explored, considering its structural features that may interact with biological targets involved in cancer progression.
Organic Synthesis: Heterocyclic Compound Formation
As a derivative of 2H-chromenes, this compound represents an important class of oxygen heterocycles widely used in organic synthesis . Its applications could include the development of new synthetic methodologies, particularly in the formation of benzopyran rings through cyclization reactions and late-stage functionalization of parent 2H-chromenes.
properties
IUPAC Name |
3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S2/c23-15-3-1-2-13(10-15)11-18-21(28)25(22(30)31-18)9-8-19(26)24-16-5-6-17-14(12-16)4-7-20(27)29-17/h1-7,10-12H,8-9H2,(H,24,26)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCMMIJUBGXNN-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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